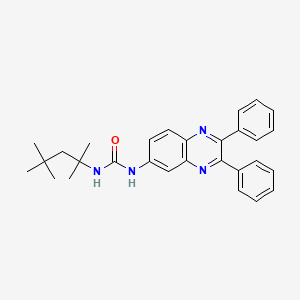

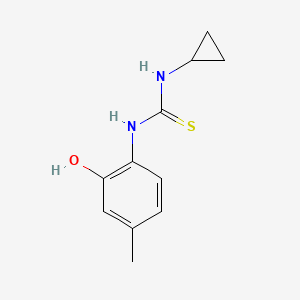

![molecular formula C18H18ClN5O B4579764 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to 2-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide, often involves the cyclization of hydrazines and nitriles or the reaction of azides with nitriles in the presence of various catalysts. These methods provide a basis for synthesizing a wide range of tetrazole compounds with various substitutions on the phenyl ring, which can significantly affect their properties and reactivity (Sharma et al., 2019).

Molecular Structure Analysis

X-ray crystallography studies have been pivotal in determining the molecular structure of tetrazole derivatives. These studies reveal that tetrazole rings are essentially planar and that the substituents on the phenyl ring can influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are critical for the compound's stability and reactivity (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives, including 2-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide, participate in various chemical reactions, primarily due to the reactive nature of the tetrazole ring. These compounds can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group, and addition reactions, depending on the nature of the substituents and the reaction conditions. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence these reactions, affecting the compound's chemical stability and reactivity (Boechat et al., 2011).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the tetrazole and phenyl rings. X-ray crystallography has provided detailed insights into the crystalline structures of these compounds, showing that they can crystallize in various space groups with different cell dimensions and molecular conformations. These structural characteristics are crucial for understanding the compound's solubility and stability under different conditions (Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties of tetrazole derivatives are largely defined by the tetrazole ring and the nature of the substituents. The electron-donating or withdrawing characteristics of the substituents affect the compound's acidity, basicity, and reactivity in chemical reactions. These properties are essential for the compound's potential applications in various fields, including its pharmacological activities (Jayasudha et al., 2020).

Applications De Recherche Scientifique

Chlorophenols in Environmental Research

Chlorophenols, a group of chemicals that include chlorinated congeners, have been studied for their role as precursors to dioxins in thermal processes such as municipal solid waste incineration (MSWI). Research has focused on their concentrations, potential pathways for formation, and the correlation with other toxic compounds like dioxins, emphasizing their environmental impact and management (Peng et al., 2016).

Chlorinated Hydrocarbons' Toxicity

The toxicity associated with various chlorinated compounds, including their potential to contaminate with dioxins and cause a range of health issues, has been reviewed. This highlights the critical nature of understanding chemical toxicity for environmental and health safety (Kimbrough, 1972).

Biodegradation of Chlorinated Compounds

The biodegradation of chlorinated compounds, such as chlorophenols, by zero valent iron and bimetal systems offers insights into remediation technologies. These systems can dechlorinate toxic compounds efficiently, suggesting pathways for mitigating environmental pollution (Gunawardana et al., 2011).

Hepatoprotective and Nephroprotective Activities of Flavonoids

Flavonoids, like chrysin, have shown promise in protecting against the toxic effects of various drugs and toxic agents, including chlorinated compounds. This suggests potential therapeutic applications for mitigating the adverse effects of environmental toxins on liver and kidney health (Pingili et al., 2019).

Herbicide Degradation and Microbial Biodegradation

Herbicides based on chlorinated compounds, such as 2,4-D, have been extensively studied for their behavior in agricultural environments and the role of microorganisms in their degradation. This research underscores the importance of understanding and enhancing biodegradation processes to mitigate the environmental impact of agricultural chemicals (Magnoli et al., 2020).

Propriétés

IUPAC Name |

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFPXZFRYDSOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

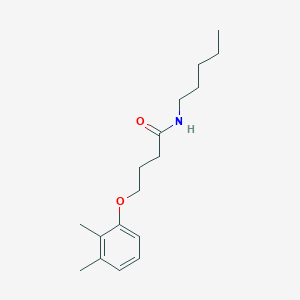

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

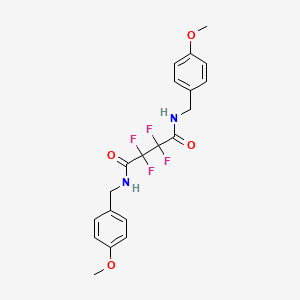

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

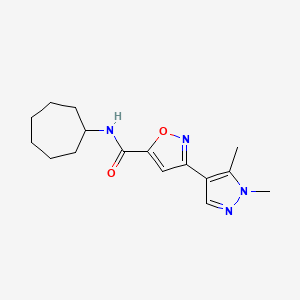

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)